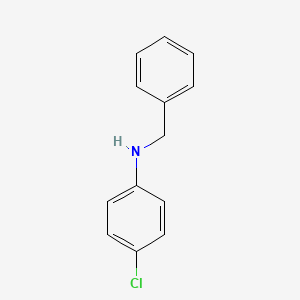

N-Benzyl-4-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIYVXPSXIGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951986 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-37-0 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Benzyl-4-chloroaniline (CAS 2948-37-0)

[1][2][3][4]

Part 1: Executive Summary

N-Benzyl-4-chloroaniline (CAS 2948-37-0) is a critical secondary amine building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it consists of a 4-chlorophenyl ring linked via a secondary amine to a benzyl group.[1] Its significance lies in its dual functionality: the secondary amine serves as a nucleophilic handle for further functionalization (e.g., acylation, alkylation), while the chloro-substituent provides a site for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to expand molecular complexity.[1]

In drug development, this compound is frequently utilized as a reference standard for impurity profiling in the synthesis of antihistamines (e.g., Levocetirizine derivatives) and as a scaffold for designing novel antimicrobial agents.[1]

Part 2: Physicochemical Profile[4]

The following data aggregates experimental values to establish a baseline for identification and quality control.

| Property | Value / Description |

| Chemical Name | This compound |

| Synonyms | N-(4-Chlorophenyl)benzenemethanamine; Benzyl(4-chlorophenyl)amine |

| CAS Number | 2948-37-0 |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.69 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 46.0 – 50.0 °C |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, Chloroform |

| pKa (Calculated) | ~3.8 (Conjugate acid) |

Part 3: Synthetic Methodology (Reductive Amination)[4][5][6]

Strategic Rationale

The most robust route to this compound is Reductive Amination .[1] This method is preferred over direct alkylation of 4-chloroaniline with benzyl halides because it suppresses over-alkylation (formation of tertiary amines) and proceeds under milder conditions.[1]

Mechanism:

-

Condensation: 4-Chloroaniline reacts with Benzaldehyde to form an intermediate imine (Schiff base).[1]

-

Reduction: The imine is selectively reduced to the secondary amine using a hydride source.[1][2]

Detailed Protocol

Note: All steps should be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

Reagents:

-

4-Chloroaniline (1.0 equiv)[1]

-

Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for higher selectivity.[1]

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

-

Acid Catalyst: Acetic Acid (cat.[1][4][5] amount, optional to accelerate imine formation).

Step-by-Step Workflow:

-

Imine Formation (Schiff Base):

-

Dissolve 4-Chloroaniline (10 mmol) in anhydrous MeOH (20 mL).

-

Add Benzaldehyde (10 mmol) dropwise while stirring at room temperature (25 °C).

-

Optional: Add 1-2 drops of glacial acetic acid.[1]

-

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the starting amine indicates imine formation.[1]

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup & Purification:

-

Quench the reaction with water (10 mL) or saturated NH₄Cl solution.[1]

-

Extract the aqueous layer with DCM (3 x 20 mL).[1]

-

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Reaction Pathway Visualization[4]

Figure 1: Reductive amination pathway for the synthesis of CAS 2948-37-0.

Part 4: Analytical Characterization

Validating the identity of the synthesized compound is non-negotiable.[1] The following NMR data is characteristic of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.41–7.32 (m, 5H): Aromatic protons of the benzyl group.[1][6]

-

δ 7.18–7.15 (m, 2H): Aromatic protons of the chloro-aniline ring (meta to NH).[1][6]

-

δ 6.59–6.57 (m, 2H): Aromatic protons of the chloro-aniline ring (ortho to NH).[1][6]

-

δ 4.33 (s, 2H): Benzylic methylene protons (-CH ₂-NH-).[1][6]

¹³C NMR (101 MHz, CDCl₃):

Part 5: Applications in Drug Discovery

Pharmaceutical Reference Standards

In the development of antihistamines like Levocetirizine and Hydroxyzine , benzyl-aniline derivatives often appear as process-related impurities or degradation products.[1] CAS 2948-37-0 serves as a vital Certified Reference Material (CRM) to validate HPLC methods ensuring the purity of active pharmaceutical ingredients (APIs).[1]

Synthetic Scaffold Utility

The compound's structure allows for divergent synthesis:

-

N-Alkylation/Acylation: The secondary amine can be reacted with acyl chlorides to form amides (potential peptidomimetics).[1]

-

Buchwald-Hartwig Coupling: The chloro-group allows the molecule to act as an electrophile in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl amine motifs common in kinase inhibitors.[1]

Application Workflow

Figure 2: Utility map of this compound in analytical and synthetic workflows.

Part 6: Safety & Handling (GHS)[4]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |

| Irritation | H315, H319 | Causes skin irritation and serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound.[1] Retrieved from [Link][1]

-

Royal Society of Chemistry. Supplementary Information: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.[1] (NMR Data Source). Retrieved from [Link]

-

Organic Chemistry Portal. Reductive Amination: General Protocols and Recent Advances. Retrieved from [Link]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

Sources

- 1. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. This compound | 2948-37-0 | TCI AMERICA [tcichemicals.com]

Technical Monograph: Structural Dynamics and Synthetic Architecture of N-Benzyl-4-chloroaniline

Phase 1: Molecular Architecture & Electronic Dynamics

N-Benzyl-4-chloroaniline (CAS: 2948-37-0) represents a quintessential secondary amine scaffold in medicinal chemistry. Its structure is defined by two distinct aromatic domains linked by a flexible methylene bridge (

Structural Components

The molecule consists of three pharmacophoric features:

-

The 4-Chlorophenyl Ring (Ring A): An electron-deficient aromatic system due to the inductive withdrawal (-I effect) of the chlorine atom.

-

The Benzyl Group (Ring B): A lipophilic anchor that provides steric bulk and hydrophobic interaction potential.

-

The Secondary Amine Bridge: The nitrogen lone pair is partially delocalized into Ring A, reducing its basicity compared to aliphatic amines but maintaining nucleophilicity for further functionalization.

Electronic Vector Diagram

The following diagram illustrates the connectivity and the electronic vectors governing the molecule's stability and reactivity.

Figure 1: Electronic vectors showing the inductive pull of Chlorine competing with Nitrogen's resonance donation.

Phase 2: Synthetic Pathways & Mechanism

While N-alkylation of 4-chloroaniline with benzyl chloride is possible, it is kinetically difficult to control, often resulting in tertiary amine byproducts (over-alkylation). The Reductive Amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and high yield.

The Reductive Amination Protocol

This method utilizes benzaldehyde and 4-chloroaniline, proceeding through an imine intermediate which is selectively reduced.

Reagents:

-

Substrate: 4-Chloroaniline (1.0 eq)

-

Electrophile: Benzaldehyde (1.0 - 1.1 eq)

-

Reducing Agent: Sodium Borohydride (NaBH

) or Sodium Triacetoxyborohydride (STAB) -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (cat.)

Reaction Mechanism Workflow

The following flowchart details the stepwise mechanistic transformation, highlighting the critical "Imine Formation" checkpoint.

Figure 2: Stepwise mechanism of Reductive Amination, from carbonyl activation to irreversible hydride reduction.

Experimental Protocol (Self-Validating)

This protocol includes built-in checkpoints (TLC/Visual) to ensure process integrity.

-

Imine Formation (The "Schiff Base" Step):

-

Dissolve 4-chloroaniline (10 mmol) in Methanol (30 mL).

-

Add Benzaldehyde (10 mmol) and 2 drops of Glacial Acetic Acid.

-

Validation Checkpoint: Stir at Room Temp for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The disappearance of the starting aniline spot indicates imine formation.

-

-

Reduction:

-

Cool the solution to 0°C (ice bath) to suppress side reactions.

-

Add NaBH

(15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H -

Allow to warm to RT and stir for 1 hour.

-

-

Workup:

-

Quench with saturated NaHCO

. Extract with Ethyl Acetate (3x).[1] -

Wash organics with brine, dry over Na

SO

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

-

Phase 3: Structural Characterization & Validation

To certify the identity of the synthesized molecule, compare analytical data against the following standard values.

Spectroscopic Data Table

| Technique | Parameter | Shift / Value | Structural Assignment |

| 1H NMR | 4.32 (s, 2H) | Methylene Bridge (-CH | |

| 4.05 (br s, 1H) | Amine (-NH-) . Broad, exchangeable. | ||

| 6.50 (d, 2H) | Aniline Ortho Protons . Upfield due to N-donation. | ||

| 7.10 - 7.35 (m, 7H) | Benzyl & Meta-Cl Protons . Overlapping aromatic region. | ||

| 13C NMR | 48.4 | Benzylic Carbon . Key indicator of successful alkylation. | |

| 146.6 | C-N Aromatic Carbon . | ||

| IR | 3410 - 3430 | N-H Stretch . Sharp, single band (secondary amine). | |

| 1090 | C-Cl Stretch . | ||

| Physical | MP | 46 - 49 °C | Melting Point . Solid at room temperature. |

Interpretation of Data[3][4][5][6][7][8][9][10]

-

NMR Validation: The most critical signal is the singlet at 4.32 ppm (CDCl

). If this appears as a doublet, proton exchange is slow; if it is absent, the reaction failed. The upfield shift of the protons ortho to the nitrogen (6.50 ppm) confirms the nitrogen is attached to the aromatic ring. -

Mass Spectrometry: Expect a Molecular Ion [M+] at m/z 217 (Cl-35 isotope) and 219 (Cl-37 isotope) in a 3:1 ratio, characteristic of monochlorinated compounds.

Phase 4: Functional Applications in Drug Design

This compound serves as a versatile pharmacophore in drug development. Its utility stems from its ability to act as a hydrogen bond donor (via NH) and a lipophilic spacer (via the benzyl group).

-

SAR Studies: It is frequently used to probe the size of hydrophobic binding pockets in enzymes. The chlorine atom provides metabolic stability (blocking para-hydroxylation) and enhances lipophilicity (LogP ~3.8).

-

Building Block: It is a precursor for complex heterocycles, including N-substituted indoles and quinolines via acid-catalyzed cyclization.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2]

-

Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - this compound."

-

Physical Properties & Safety: PubChem Database. "Compound Summary: this compound." National Library of Medicine.

-

Mechanistic Insights: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for Imine mechanism).

Sources

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-Depth Technical Guide to N-Benzyl-4-chloroaniline (C₁₃H₁₂ClN)

This compound is a secondary aromatic amine that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its molecular structure, featuring a benzyl group and a chlorinated aniline ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications as a key building block in modern chemistry. The strategic placement of the chloro- and benzyl-substituents allows for selective functionalization, making it a valuable intermediate in multi-step organic syntheses.[1]

Physicochemical and Structural Properties

The foundational characteristics of a compound are critical for its application in synthesis and analysis. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | [1][2][3] |

| Molecular Weight | 217.7 g/mol | [1][3] |

| CAS Number | 2948-37-0 | [1][2] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 46.0 to 50.0 °C | |

| Purity (GC) | ≥98.0% | [1] |

| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | [3] |

| InChIKey | MMEIYVXPSXIGET-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound: Methodologies and Rationale

The synthesis of N-benzyl anilines can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prevalent and effective methods are direct benzylation and reductive amination.

Method 1: Direct Nucleophilic Substitution (Benzylation)

This classical approach involves the reaction of 4-chloroaniline with a benzyl halide, typically benzyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the benzylic carbon of the benzyl chloride.

The causality behind this choice is straightforward: it's a direct formation of the desired carbon-nitrogen bond. However, a key challenge is preventing over-alkylation, which would lead to the formation of the tertiary amine, N,N-dibenzyl-4-chloroaniline. To mitigate this, reaction conditions must be carefully controlled. The use of a base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[4][5]

This protocol is adapted from methodologies described for arylbenzylamines, employing a phase-transfer catalyst to facilitate the reaction between reactants in different phases, leading to higher yields and purity.[5]

-

Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloroaniline (1 eq.), an alkali metal carbonate base (e.g., K₂CO₃, 1.5 eq.), and a phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05 eq.) in a suitable solvent like toluene.

-

Addition of Benzyl Chloride: Heat the mixture to 80-90°C with vigorous stirring. Slowly add benzyl chloride (1.1 eq.) dropwise over 30 minutes. The slight excess of benzyl chloride ensures the complete consumption of the starting aniline.

-

Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-chloroaniline spot/peak is no longer prominent.

-

Work-up: Cool the reaction mixture to room temperature. Filter to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process that is often preferred for its high selectivity for the mono-alkylated product.[4] It first involves the formation of a Schiff base (imine) from 4-chloroaniline and benzaldehyde, which is then reduced in situ to the secondary amine.

The rationale for this method is control. The intermediate imine is formed first, and only then is the reducing agent introduced. This prevents the direct reaction of the starting materials with the reducing agent and minimizes the chance of over-alkylation. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation.[6]

-

Imine Formation: Dissolve 4-chloroaniline (1 eq.) and benzaldehyde (1 eq.) in a solvent such as methanol or ethanol in a round-bottom flask. Stir the mixture at room temperature. The formation of the imine can often be observed by a change in color or the formation of a precipitate. The reaction can be gently heated (e.g., to 70°C) for several hours to ensure completion.[7]

-

Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the temperature to prevent excessive foaming.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature until TLC or GC analysis indicates the complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.

-

Extraction and Isolation: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization as described in Method 1.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

N-Benzyl-4-chloroaniline: A Versatile Scaffold for Advanced Chemical and Pharmaceutical Applications

Abstract

N-Benzyl-4-chloroaniline, a substituted secondary aromatic amine, has emerged from a niche chemical intermediate to a cornerstone scaffold in modern synthetic and medicinal chemistry. Its unique structural features—a halogenated aromatic ring coupled with a flexible benzyl group—provide a rich platform for derivatization, enabling the exploration of a vast chemical space. This guide delves into the core physicochemical properties, synthesis methodologies, and burgeoning applications of this compound and its derivatives. We will explore its foundational role as a synthetic building block and its significant potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The discussion is grounded in established experimental protocols and mechanistic insights, providing researchers and drug development professionals with a comprehensive technical resource to leverage this promising molecule.

Core Molecular Profile of this compound

Understanding the fundamental properties of this compound is critical for its effective application in synthesis and biological screening. The molecule's identity is confirmed by its CAS Registry Number 2948-37-0.[1][2] The presence of a chlorine atom on the aniline ring and the N-benzyl group significantly influences its reactivity, solubility, and biological interaction potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClN | [1][2][3] |

| Molecular Weight | 217.70 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 46-50 °C | |

| IUPAC Name | This compound | [1] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone.[4] Insoluble in water. | [4] |

| Purity (Typical) | >98.0% (GC) | |

Note: Data compiled from multiple chemical supplier and database sources.

Synthesis and Derivatization: The Gateway to Innovation

The utility of this compound begins with its synthesis. Arylbenzylamines are valuable starting materials for a range of products, including dyes and other chemical auxiliaries.[5] The methodologies employed are robust and adaptable, allowing for the generation of both the parent compound and a diverse library of derivatives for further investigation.

Primary Synthesis via Reductive Amination

A prevalent and efficient method for synthesizing N-benzyl aniline derivatives is reductive amination. This two-step process offers high yields and a straightforward purification pathway. The causality behind this choice is the mild reaction conditions and the commercial availability of a wide range of substituted anilines and benzaldehydes, allowing for extensive library creation.

Experimental Protocol 1: Synthesis of this compound

-

Step 1: Imine Formation

-

Dissolve 4-chloroaniline (1 equivalent) and benzaldehyde (1 equivalent) in an appropriate solvent such as ethanol or methanol.

-

Stir the mixture at room temperature. The reaction can be catalyzed by a few drops of glacial acetic acid to facilitate the condensation.

-

Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed, indicating the formation of the N-benzylidene-4-chloroaniline intermediate.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude imine.

-

-

Step 2: Reduction to Amine

-

Re-dissolve the crude imine intermediate in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermic nature of the reduction.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), in portions. The portion-wise addition prevents a runaway reaction and ensures efficient reduction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC confirms the disappearance of the imine.

-

Quench the reaction by carefully adding water to decompose any excess NaBH₄.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine to remove inorganic byproducts and residual water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography or recrystallization to achieve high purity.

-

Synthesis Workflow Diagram

The logical flow of the reductive amination process is visualized below. This self-validating system ensures that the completion of one phase is the prerequisite for the next, with clear checkpoints for reaction monitoring.

Caption: Anticancer mechanism via inhibition of the USP7-MDM2-p53 pathway.

Role as a Chemical Intermediate

Beyond its direct biological applications, this compound is a valuable intermediate in organic synthesis. Its precursor, 4-chloroaniline, is a key raw material in the production of agricultural chemicals, azo dyes, pigments, and other pharmaceuticals. [6]The addition of the N-benzyl group provides a strategic protecting group for the amine, which can be removed later in a synthetic sequence, or it can be used to modify the steric and electronic properties of the molecule for subsequent reactions. For instance, arylbenzylamines are valuable starting materials for dyes and other chemical auxiliaries. [5]

Safety and Handling

As with any active chemical compound, proper handling of this compound is paramount. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]It is also known to cause skin and serious eye irritation. [1]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound stands as a molecule of significant potential, bridging the gap between fundamental organic synthesis and applied pharmaceutical science. Its accessible synthesis and versatile structure make it an ideal starting point for the development of compound libraries aimed at discovering new therapeutic agents. The demonstrated efficacy of its derivatives against critical targets in infectious diseases and oncology highlights a promising future. Further research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on elucidating novel biological targets. As our understanding of disease pathways deepens, the strategic application of scaffolds like this compound will undoubtedly continue to fuel innovation in drug discovery.

References

- US5536877A - Preparation of arylbenzylamines - Google P

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies.

- 4-Chloroaniline | 106-47-8 - ChemicalBook.

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google P

- Innovative Catalyst to Produce N-Benzylaniline For Drug Applic

- Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening - Benchchem.

- benzylaniline - Organic Syntheses Procedure.

- N-benzyl-4-piperidone: synthesis and uses - Guidechem.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark.

- 4-CHLOROANILINE -

- 106-47-8, 4-Chloroaniline Formula - ECHEMI.

- This compound 2948-37-0 | TCI AMERICA.

- This compound | C13H12ClN | CID 76281 - PubChem - NIH.

- This compound - 2948-37-0, C13H12ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S.

- This compound | 2948-37-0 - Sigma-Aldrich.

Sources

- 1. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 6. 4-Chloroaniline | 106-47-8 [chemicalbook.com]

Technical Guide: N-Benzyl-4-chloroaniline as a Chemical Intermediate

[1]

Executive Summary

N-Benzyl-4-chloroaniline (NBCA) is a specialized secondary amine intermediate widely utilized in the synthesis of nitrogen-containing heterocycles, particularly tetrahydroquinolines and benzodiazepines .[1] Unlike primary anilines, the N-benzyl protection confers stability while modulating the nucleophilicity of the nitrogen center, making it a critical scaffold for "hydrogen borrowing" catalysis and reductive alkylation workflows.

This guide provides a rigorous technical analysis of NBCA, focusing on its optimized synthesis via reductive amination, its role as a precursor for bioactive scaffolds, and the critical safety protocols required for handling halogenated aromatic amines.

Chemical Profile & Reactivity[1][2][3][4][5]

NBCA serves as a "masked" aniline. The benzyl group acts as a removable protecting group that prevents over-alkylation during subsequent functionalization steps, a common pitfall when using free 4-chloroaniline.

Physicochemical Properties

| Property | Value | Relevance to Processing |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 2948-37-0 | Critical Correction:[1] CAS 3541-37-5 is often mislabeled in databases.[1] |

| Molecular Formula | C₁₃H₁₂ClN | MW: 217.69 g/mol |

| Appearance | White to pale yellow solid | Discolors upon oxidation/light exposure. |

| Melting Point | 46–50 °C | Low MP requires cold storage to prevent caking. |

| Solubility | Soluble in DCM, EtOAc, Toluene | Ideal for biphasic organic synthesis. |

| pKa (Conjugate Acid) | ~3.8–4.0 | Less basic than N-benzylaniline due to electron-withdrawing Cl.[1] |

Reactivity Matrix[1]

-

Electrophilic Substitution: The para-chloro group deactivates the ring, directing further electrophilic aromatic substitution (EAS) to the ortho position relative to the nitrogen.

-

N-Alkylation/Acylation: The secondary amine is highly nucleophilic, allowing facile conversion to tertiary amines or amides (e.g., Carbamoyl fluorides).

-

Cyclization: NBCA is a key precursor for Povarov-type reactions to form quinoline derivatives.

Primary Synthesis Protocol: Reductive Amination

While NBCA can be synthesized via direct alkylation (4-chloroaniline + benzyl chloride), this route often yields the undesired N,N-dibenzyl byproduct.[1] The Reductive Amination pathway is the industry standard for high purity (>98%) and selectivity.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by selective reduction.

Figure 1: Selective synthesis of this compound via reductive amination.

Optimized Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents:

-

Benzaldehyde (1.05 eq)[1]

-

Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ for milder conditions.[1]

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-chloroaniline (12.75 g, 100 mmol) in anhydrous MeOH (100 mL).

-

Add Benzaldehyde (10.7 mL, 105 mmol) dropwise at room temperature.

-

Critical Control Point: Add activated 4Å molecular sieves or MgSO₄ to scavenge water, driving the equilibrium toward the imine. Stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1).[3] Disappearance of aniline indicates imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₄ (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with saturated NH₄Cl solution.

-

Extract with DCM (3 x 50 mL). Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: If the crude solid is colored, recrystallize from Hexane/Ethanol (9:1) to yield white crystals.

-

Downstream Applications: The Tetrahydroquinoline Scaffold

NBCA is a high-value intermediate in the synthesis of 1,2,3,4-Tetrahydroquinolines (THQs) , a structural motif found in antimalarials, antioxidants, and dyes.

Application Workflow: Cyclization to THQs

NBCA undergoes condensation with aldehydes and alkenes (Povarov reaction) or intramolecular cyclization of N-alkyl derivatives.[1]

Figure 2: Conversion of NBCA to a bioactive Tetrahydroquinoline scaffold.

Pharmaceutical Relevance[3][5][7][8][9][10]

-

Antihistamines: The N-benzyl-N-aryl core mimics the structure of ethylenediamine antihistamines (e.g., Chloropyramine analogues).[1]

-

Carbamoyl Fluorides: NBCA reacts with difluorophosgene surrogates (e.g., from TFMT) to form carbamoyl fluorides, which are potent enzyme inhibitors in drug discovery [7].

-

Metabolism Studies: NBCA is used as a model substrate to study hepatic N-debenzylation and the formation of reactive diarylimine metabolites [5].

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, NBCA poses specific toxicological risks that must be mitigated.

| Hazard Class | Risk Description | Mitigation Protocol |

| Acute Toxicity | Toxic if swallowed or absorbed through skin.[1] | Wear nitrile gloves (double-gloved) and Tyvek sleeves.[1] |

| Blood Toxicity | Potential Methemoglobinemia inducer (cyanosis). | Avoid all skin contact. Have Methylene Blue antidote protocol available. |

| Environmental | Toxic to aquatic life with long-lasting effects. | Collect all aqueous waste for incineration; do not release to drains. |

Storage: Store under inert gas (Argon/Nitrogen) at <15°C. Light sensitive—store in amber vials.

References

-

Afanasyev, O. I., et al. (2019).[3] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857–11911. Link[1]

-

Luo, R., et al. (2025). "A simple and convenient procedure enables the reductive alkylation of primary and secondary amines." Synthesis, 57, 629-636. Link[1]

-

Bains, A. K., et al. (2019). "Borrowing Hydrogen-Mediated N–Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst." ACS Catalysis, 9, 9051.[3] Link[1]

-

Nnamonu, L. A., et al. (2013).[4] "Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline." International Journal of Organic Chemistry, 3, 229-234.[4] Link

-

Low, C. M., et al. (1994).[5] "The Recognition of a Diarylimine as a Metabonate Produced During Incubation of this compound with Hepatic Microsomal Preparations." Journal of Pharmacy and Pharmacology, 46(7), 585–590.[5] Link

-

BenchChem. "this compound Structure and Properties."[1] Link

-

Tiburcio, T. R. (2021). "The Synthesis and Reactivity of Carbamoyl Fluorides." YorkSpace Thesis. Link[1]

Technical Monograph: Biological Activity & Therapeutic Potential of N-Benzyl-4-chloroaniline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of N-benzyl-4-chloroaniline (NB4CA) and its derivatives, positioning them as "privileged scaffolds" in medicinal chemistry. While historically utilized as synthetic intermediates, recent structure-activity relationship (SAR) studies have elevated their status as potent Acetylcholinesterase (AChE) inhibitors (nanomolar potency) and emerging antimicrobial agents. This document synthesizes synthetic protocols, mechanistic pharmacodynamics, and toxicological profiles to guide researchers in optimizing this scaffold for neurodegenerative and infectious disease therapeutics.

Part 1: Structural Pharmacophore & SAR Analysis

The biological efficacy of this compound stems from its ability to bridge hydrophobic pockets within enzyme active sites while maintaining metabolic stability.

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

-

The 4-Chloroaniline Core: The para-chloro substitution enhances lipophilicity (

), facilitating blood-brain barrier (BBB) penetration—a critical requirement for AChE inhibitors targeting Alzheimer's disease. The halogen also blocks para-hydroxylation, extending the metabolic half-life. -

The Secondary Amine Linker: At physiological pH, the secondary amine can become protonated. This positive charge allows for cation-

interactions with aromatic residues (e.g., Trp86 in AChE) or ionic bonding with aspartate residues in catalytic triads. -

The N-Benzyl Moiety: Provides steric bulk and hydrophobic surface area, ideal for occupying the "anionic subsite" or peripheral anionic site (PAS) of cholinesterases.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional contribution of each moiety to the molecule's biological activity.

Caption: SAR map detailing the functional roles of the chloro, amine, and benzyl moieties in biological interaction.

Part 2: Biological Profiles & Mechanisms

Primary Target: Cholinesterase Inhibition (Neuroprotection)

The most authoritative data regarding this scaffold lies in its inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Potency: Research indicates that this compound derivatives exhibit IC

values in the nanomolar range (182–520 nM) against AChE [1].[1] -

Mechanism: The molecule acts as a dual-binding site inhibitor. The benzyl moiety interacts with the Peripheral Anionic Site (PAS), preventing amyloid-

aggregation (a secondary pathology in Alzheimer's), while the aniline core occupies the catalytic active site (CAS). -

Selectivity: The 4-chloro derivative often shows higher selectivity for AChE over BuChE compared to unsubstituted analogs, reducing peripheral side effects.

Secondary Target: Antimicrobial & Anticancer Activity[3][4]

-

Antimicrobial: Derivatives have shown efficacy against S. aureus and M. tuberculosis.[2] The mechanism involves the inhibition of InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis in the bacterial cell wall [2].[3]

-

Anticancer: Related N-benzyl derivatives inhibit USP1/UAF1 deubiquitinase complexes.[4] By preventing the deubiquitination of specific proteins (like PCNA), these compounds disrupt DNA damage repair in cancer cells, leading to apoptosis in non-small cell lung cancer lines [5].

Quantitative Activity Summary

| Target Enzyme/Organism | Activity Metric | Value Range | Mechanism of Action | Ref |

| Acetylcholinesterase (AChE) | IC | 182 – 520 nM | Dual-site binding (CAS & PAS) | [1] |

| Carbonic Anhydrase (hCA I) | IC | 243 – 633 nM | Zinc ion coordination | [1] |

| USP1/UAF1 (Deubiquitinase) | IC | ~180 nM* | Ubiquitin signaling disruption | [5] |

| S. aureus | MIC | < 10 | Membrane depolarization | [2] |

*Value refers to optimized structural analogs.

Part 3: Synthetic Protocols

To ensure reproducibility and high yield, Reductive Amination is the preferred synthetic route over direct alkylation (which often leads to over-alkylation to tertiary amines).

Protocol: One-Pot Reductive Amination

Objective: Synthesis of this compound with >90% yield.

Reagents:

-

4-Chloroaniline (1.0 eq)

-

Benzaldehyde (1.0 eq)[5]

-

Sodium Borohydride (NaBH

) (1.5 eq) -

Solvent: Methanol (MeOH) or THF

-

Catalyst: Acetic Acid (cat.)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 4-chloroaniline (10 mmol) and benzaldehyde (10 mmol) in dry MeOH (30 mL). Add 2-3 drops of acetic acid to catalyze imine formation.

-

Equilibration: Stir the mixture at room temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting aniline spot disappears and the imine (Schiff base) spot appears.

-

Note: The solution often turns yellow/orange due to conjugation.

-

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH

(15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -

Reaction: Allow the mixture to warm to RT and stir for 12 hours. The yellow color should fade as the conjugation is broken.

-

Work-up: Quench with distilled water (20 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous Na

SO

Caption: Step-wise reductive amination workflow for high-purity synthesis.

Part 4: Toxicology & Safety (ADME)

While biologically active, the aniline core presents specific toxicological risks that must be managed during drug development.

Hazard Identification (GHS Classifications)

-

Acute Toxicity (Oral/Dermal): Category 4. Harmful if swallowed or in contact with skin.[6]

-

Skin/Eye Irritation: Category 2.[6] Causes serious eye irritation [3].[6]

-

Aquatic Toxicity: Chlorinated anilines are persistent in aquatic environments and highly toxic to aquatic life (LC

< 1 mg/L for some species) [4].

Metabolic Risks

-

Methemoglobinemia: Aniline derivatives can be metabolized to hydroxylamines, which oxidize hemoglobin to methemoglobin, reducing oxygen transport. The 4-chloro substituent mitigates this slightly compared to unsubstituted aniline by blocking the para-position, but the risk remains via N-hydroxylation.

-

Genotoxicity: While N-benzylation generally reduces the direct mutagenicity seen in primary chloroanilines, Ames testing is mandatory for any new derivative in this class.

References

-

Arabian Journal of Chemistry. (2021).[5] Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase. [Link][1]

-

PubChem. (2025).[6] this compound | C13H12ClN | CID 76281 - Safety & Hazards. [Link][6]

-

National Institutes of Health (PMC). (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. [Link]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. redalyc.org [redalyc.org]

- 6. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-Benzyl-4-chloroaniline

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

N-Benzyl-4-chloroaniline (CAS: 2948-37-0) is a pivotal secondary amine intermediate used extensively in the synthesis of nitrogen-containing heterocycles, pharmaceutical impurities, and agrochemicals.[1][2][3] Its structural dualism—comprising an electron-deficient p-chlorophenyl ring and a lipophilic benzyl moiety—makes it a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for antihistamines (e.g., Levocetirizine analogues) and antimalarial quinolines.

This guide provides a rigorous technical analysis of its synthesis, mechanistic pathways, and application in high-purity pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 2948-37-0 |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.69 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 46–50 °C |

| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~3.98 (Conjugate acid) |

| InChI Key | MMEIYVXPSXIGET-UHFFFAOYSA-N |

Synthetic Pathways & Protocols

To achieve high purity (>98%) required for pharmaceutical reference standards, Reductive Amination is the superior protocol over direct alkylation. Direct alkylation of 4-chloroaniline with benzyl chloride often yields a mixture of mono- and di-benzylated products (tertiary amines), requiring tedious chromatographic separation.

Protocol A: Selective Reductive Amination (Recommended)

This method utilizes in situ Schiff base formation followed by chemoselective reduction.

-

Reagents: 4-Chloroaniline (1.0 eq), Benzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Glacial Acetic Acid (Cat.), Methanol (Solvent).

-

Mechanism:

-

Condensation: Nucleophilic attack of the aniline nitrogen on the benzaldehyde carbonyl carbon forms the carbinolamine intermediate, which dehydrates to form the imine (Schiff base).

-

Activation: Acetic acid protonates the imine nitrogen, increasing the electrophilicity of the C=N bond.

-

Reduction: Hydride transfer from NaBH₄ selectively reduces the imine to the secondary amine without reducing the aromatic chloro- substituent.

-

Step-by-Step Methodology:

-

Imine Formation: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (12.76 g, 100 mmol) in anhydrous Methanol (100 mL).

-

Add Benzaldehyde (10.61 g, 100 mmol) and 2-3 drops of glacial acetic acid.

-

Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting aniline spot disappears and the imine spot appears.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add Sodium Borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench excess hydride with water (50 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol to yield white crystals.

Protocol B: Direct Alkylation (Alternative)

-

Reagents: 4-Chloroaniline, Benzyl chloride, K₂CO₃, DMF.

-

Note: Requires strict stoichiometric control (1:1) and slow addition of benzyl chloride to minimize N,N-dibenzyl-4-chloroaniline formation.

Mechanistic Visualization

The following diagram illustrates the Reductive Amination pathway, highlighting the critical iminium ion transition state.

Figure 1: Step-wise mechanistic pathway for the synthesis of this compound via reductive amination.

Pharmaceutical Applications & Impurity Profiling[5][6]

A. Impurity Reference Standard (Levocetirizine/Cetirizine)

In the manufacturing of antihistamines like Levocetirizine , benzyl-substituted anilines often appear as process-related impurities. This compound serves as a critical Reference Standard (e.g., impurity markers in HPLC methods) to validate the purity of the final API (Active Pharmaceutical Ingredient).

-

Regulatory Requirement: ICH Q3A(R2) guidelines mandate the identification and qualification of impurities >0.10%.

-

Detection: It is typically monitored using Reverse Phase HPLC (C18 column) with UV detection at 254 nm.

B. Drug Discovery Scaffolds

The N-benzyl-aniline motif is a "privileged structure" in medicinal chemistry:

-

Antimalarials: Used as a precursor for 4-aminoquinoline derivatives (Chloroquine analogues). The secondary amine allows for further functionalization with basic side chains essential for accumulation in the parasite food vacuole.

-

Corrosion Inhibitors: Research indicates efficacy in inhibiting steel corrosion in acidic media due to the adsorption of the nitrogen lone pair and pi-electrons onto the metal surface.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.32 ppm (s, 2H) | Benzylic -CH₂- : Singlet indicating isolated methylene group. |

| δ 6.50–6.60 ppm (d, 2H) | Aromatic (Ortho to NH) : Upfield due to resonance donation from N. | |

| δ 7.10–7.15 ppm (d, 2H) | Aromatic (Meta to NH) : Downfield due to Cl induction. | |

| δ 7.30–7.40 ppm (m, 5H) | Benzyl Aromatic Ring : Multiplet characteristic of monosubstituted benzene. | |

| δ 4.0–4.5 ppm (br s, 1H) | -NH- : Broad singlet, exchangeable with D₂O. | |

| IR Spectroscopy | 3400–3420 cm⁻¹ | N-H Stretch : Sharp, single band (secondary amine). |

| 1090 cm⁻¹ | C-Cl Stretch : Characteristic aryl chloride band. | |

| Mass Spectrometry | m/z 217 / 219 | Molecular Ion [M]+ : Shows characteristic 3:1 Chlorine isotopic ratio (³⁵Cl/³⁷Cl). |

Safety & Handling (MSDS Summary)

While this compound is less volatile than its parent 4-chloroaniline, it retains significant toxicity profiles common to halo-anilines.

-

GHS Classification:

-

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator are mandatory.

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, which can darken the compound over time.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link]

-

Arkivoc (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic amines. Retrieved from [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to N-Benzyl-4-chloroaniline

This in-depth technical guide delves into the core scientific principles surrounding the synthesis, characterization, and burgeoning applications of N-Benzyl-4-chloroaniline. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, moving beyond simple procedural lists to explore the rationale behind experimental choices and the validation inherent in robust scientific methodology.

Introduction: A Molecule of Growing Significance

This compound, a substituted aromatic amine, has steadily gained prominence as a crucial intermediate in the synthesis of a diverse array of organic compounds. Its utility spans the pharmaceutical, agrochemical, and dye industries, a testament to the versatility of its chemical structure.[1] The presence of a reactive secondary amine, a benzyl group, and a chlorinated phenyl ring provides a rich scaffold for further chemical modifications, leading to compounds with a wide spectrum of biological activities. This guide will illuminate the path from its conceptual synthesis, rooted in the history of N-arylation, to its practical applications, including its promising role in the development of novel therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | [2] |

| Molecular Weight | 217.70 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | TCI America |

| Melting Point | 46-50 °C | TCI America |

| CAS Number | 2948-37-0 | [3] |

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The Genesis of this compound: A Historical and Mechanistic Perspective

While a singular "discovery" of this compound is not prominently documented, its existence is a logical progression of the foundational work on the N-alkylation of anilines, a cornerstone of organic synthesis. The pioneering work of August Wilhelm von Hofmann in the mid-19th century on the reaction of amines with alkyl halides laid the groundwork for such syntheses.[4] This classical approach, however, often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products.

Over the decades, synthetic methodologies have evolved to provide more controlled and efficient routes to N-aryl amines. The development of reductive amination and, more recently, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have revolutionized the synthesis of compounds like this compound, offering higher yields and greater functional group tolerance.[5][6]

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.

Classical N-Alkylation

This direct approach involves the reaction of 4-chloroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[7] The base is crucial for neutralizing the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like acetone or DMF is often used to dissolve the reactants and facilitate the SN2 reaction.[6]

-

Base: A moderately strong, non-nucleophilic base such as potassium carbonate is commonly employed to prevent side reactions.[6] The use of a stronger base like sodium hydride may be necessary for less reactive anilines but increases the risk of side reactions.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, especially given the reduced nucleophilicity of the aniline due to the electron-withdrawing chlorine atom.[6]

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials and the formation of the desired product. The identity and purity of the product are then confirmed by spectroscopic methods.

Reductive Amination: A Two-Step, One-Pot Approach

Reductive amination offers a more controlled synthesis by first forming an imine intermediate from the condensation of 4-chloroaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.[8]

Causality of Experimental Choices:

-

Reaction Conditions for Imine Formation: The initial condensation is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene, or in an alcohol with a dehydrating agent.

-

Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used reducing agents for this transformation.[6] STAB is often preferred as it is a milder and more selective reagent.

Self-Validating System: The formation of the imine can be monitored by the disappearance of the aldehyde and aniline starting materials. The subsequent reduction can be tracked by the appearance of the this compound spot on TLC.

Buchwald-Hartwig Amination: A Modern Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, one could envision coupling benzylamine with 1-bromo-4-chlorobenzene or 4-chloroaniline with benzyl bromide.

Causality of Experimental Choices:

-

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos) are essential components of the catalytic system.[6] The choice of ligand is critical for the efficiency of the reaction.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[6]

Self-Validating System: The reaction progress is monitored by TLC or GC-MS. The final product requires purification by column chromatography to remove the catalyst and any byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination[9]

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol or ethanol.

-

Stir the mixture at room temperature for 10 minutes to form a solution or suspension.

-

Slowly heat the reaction mixture to 60-70°C and maintain this temperature, with stirring, for 6-9 hours.

-

Monitor the reaction progress by TLC until the 4-chloroaniline is completely consumed.

-

Cool the reaction mixture to 4°C and keep it at this temperature for 12 hours to allow for the precipitation of the imine intermediate.

-

Collect the solid by suction filtration, wash the filter cake with cold methanol, and dry under reduced pressure.

Step 2: Reduction of the Imine

-

Add the dried imine intermediate to a reaction vessel containing a suitable solvent (e.g., methanol, ethanol, or CH₂Cl₂).

-

Stir the mixture at room temperature.

-

Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise to the stirring mixture.

-

Continue to stir at room temperature for 0.5-1 hour.

-

Monitor the reaction by TLC until the imine is completely consumed.

-

Quench the reaction by pouring the mixture into crushed ice.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the organic layer sequentially with purified water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Characterization and Data Presentation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 7.4 Hz, 4H), 7.21 - 7.15 (m, 1H), 7.05 - 7.01 (m, 2H), 6.52 - 6.45 (m, 2H), 4.21 (s, 2H), 4.06 (s, 1H).[9]

-

¹³C NMR (101 MHz, CDCl₃): δ 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98, 48.41.[9]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic rings (around 1600 and 1500 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound.

Biological Activity and Therapeutic Potential

N-benzyl aniline derivatives have emerged as a promising class of compounds with significant biological activity, particularly as antibacterial agents.

Antibacterial Activity

Several studies have highlighted the potent antibacterial activity of N-benzyl aniline derivatives against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of a compound.

Postulated Mechanism of Action:

The antibacterial effect of some N-benzyl aniline derivatives is believed to stem from their ability to disrupt the bacterial cell membrane.[8] The lipophilic nature of the benzyl and chloroaniline moieties may facilitate their insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects against carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE). The inhibition of these enzymes has implications for a variety of therapeutic areas. For instance, AChE inhibitors are used in the treatment of Alzheimer's disease.

Future Directions and Conclusion

This compound stands as a testament to the power of fundamental organic synthesis in providing the building blocks for innovation. Its straightforward synthesis, coupled with its versatile chemical nature, makes it a valuable scaffold for the development of new molecules with tailored properties. The demonstrated antibacterial and enzyme-inhibitory activities of its derivatives underscore the significant potential of this compound in drug discovery and development. Further research into the structure-activity relationships of this compound derivatives will undoubtedly unlock new therapeutic opportunities and solidify its place as a key intermediate in the chemical sciences.

Visualizations

Caption: Reductive amination synthesis of this compound.

Caption: Postulated antibacterial mechanism of N-benzyl aniline derivatives.

References

- Vertex AI Search. This compound. [URL not available]

-

Bayrak, C., Yildizhan, G., Kilinc, N., Durdagi, S., & Menzek, A. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemistry & Biodiversity, 19(1), e202100530. [Link]

- Google Patents. (2020).

- Google Patents. (1996).

- TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [URL not available]

-

PubChem. This compound. [Link]

- ACS Publications.

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ChemSynthesis. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Selective Synthesis of N-Benzyl-4-chloroaniline via Reductive Amination

Executive Summary & Strategic Analysis

The synthesis of N-Benzyl-4-chloroaniline (CAS: 2948-37-0) represents a classic yet critical transformation in medicinal chemistry. While theoretically simple, the presence of the para-chloro substituent on the aniline ring introduces a specific chemoselectivity challenge: Hydrodehalogenation .

Standard catalytic hydrogenation (e.g.,

Consequently, this guide prioritizes Hydride Transfer Protocols . We present two validated methodologies:

-

Method A (The Gold Standard): Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). This is the preferred method for high-throughput screening (HTS) and gram-scale synthesis due to its mildness and "one-pot" efficiency.

-

Method B (The Economic Alternative): Stepwise Reductive Amination using Sodium Borohydride (

). This is preferred for cost-sensitive, larger-scale batches where isolation of the imine intermediate is acceptable.

Mechanistic Pathway & Logic

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by irreversible reduction to the secondary amine.

Critical Process Parameter (CPP): pH Control

The formation of the imine is acid-catalyzed. However, the reducing agent must be compatible with the acid.

-

STAB is stable in acidic media (acetic acid), allowing for simultaneous imine formation and reduction.

- decomposes rapidly in acid; therefore, the imine must be formed first (often with heat/dehydrating agents) before adding the hydride in a separate, neutral/basic step.

Figure 1: General mechanistic flow of reductive amination. The stability of the 'Hydride' node determines if the process is One-Pot (STAB) or Two-Step (

Comparative Methodology Data

| Feature | Method A: STAB (Recommended) | Method B: | Method C: |

| Reaction Type | Direct (One-Pot) | Indirect (Two-Step) | Catalytic |

| Chemoselectivity | High (Aldehyde > Ketone > Imine) | Low (Reduces Aldehyde fast) | Poor (Risks Dechlorination) |

| Atom Economy | Moderate (High MW byproduct) | High | High |

| Throughput | Excellent (Fast, minimal workup) | Moderate (Requires reflux) | N/A (Safety Risk) |

| Safety Profile | Good (No | Moderate ( | Flammable ( |

Detailed Protocols

Protocol A: Direct Reductive Amination (STAB)

Recommended for: Medicinal Chemistry, 10mg to 50g scale.

Reagents:

-

4-Chloroaniline (1.0 equiv)

-

Benzaldehyde (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask under Nitrogen (

) atmosphere, dissolve 4-Chloroaniline (1.0 equiv) in DCE (concentration ~0.2 M). -

Carbonyl Addition: Add Benzaldehyde (1.05 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Stir for 5–10 minutes. Note: This pre-stir allows the acid to catalyze the equilibrium toward the imine.

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

-

-

Monitoring: Stir at Room Temperature (20–25 °C) for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.[1]

-

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes. -

Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Expert Insight: STAB is preferred because it reduces the protonated imine much faster than it reduces the aldehyde. This kinetic selectivity prevents the formation of Benzyl Alcohol as a byproduct.

Protocol B: Stepwise Reductive Amination ( )

Recommended for: Cost-reduction, >50g scale, or when STAB is unavailable.

Reagents:

-

4-Chloroaniline (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Sodium Borohydride (

) (1.0 - 1.2 equiv)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-Chloroaniline and Benzaldehyde in MeOH.

-

Dehydration (Critical): Heat the mixture to reflux (or 60 °C) for 2–4 hours.

-

Why?

will reduce unreacted benzaldehyde to benzyl alcohol immediately. You must drive the imine formation to completion before adding the reducing agent.[2]

-

-

Cooling: Cool the reaction mixture to 0 °C (Ice bath).

-

Reduction: Carefully add

pellets/powder portion-wise.-

Safety: Massive

gas evolution will occur. Ensure adequate venting.

-

-

Completion: Remove ice bath and stir at Room Temperature for 1 hour.

-

Quench: Add water dropwise, then dilute with dilute HCl to destroy excess hydride.

-

Isolation: Neutralize with NaOH to pH > 10. Extract with Ethyl Acetate.

Quality Control & Characterization

Successful synthesis is validated by the presence of the benzylic methylene signal and the retention of the aryl chloride pattern.

Expected NMR Data (in

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 1H | 7.30 – 7.40 | Multiplet | Benzyl Ar-H | 5 Protons |

| 1H | 7.10 | Doublet (J~8.8Hz) | Aniline Ar-H (meta) | Characteristic of p-Cl substitution |

| 1H | 6.50 | Doublet (J~8.8Hz) | Aniline Ar-H (ortho) | Upfield due to Nitrogen donation |

| 1H | 4.30 | Singlet | Key confirmation of C-N bond | |

| 1H | 4.05 | Broad Singlet | N-H | Disappears with |

| 13C | ~48.0 | Singlet | Benzylic | - |

Common Impurities:

-

Benzyl Alcohol: Result of reducing benzaldehyde directly.[1] (Check Protocol B timing or Protocol A stoichiometry).

-

Tertiary Amine (Over-alkylation):

-Dibenzyl-4-chloroaniline. Occurs if excess aldehyde and reductant are used with prolonged reaction times. -

De-chlorinated Product:

-Benzylaniline. Only seen if metal catalysts (Pd, Ni) were erroneously used.

Process Workflow Visualization

Figure 2: Operational workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Gómez-Quero, S., et al. (2011). "Liquid phase catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3." Applied Catalysis A: General. (Cited for context on dehalogenation risks with Pd catalysts).

-

TCI Chemicals. "Product Specification: this compound (CAS 2948-37-0)." (Source for physical properties and melting point validation).

-

Royal Society of Chemistry (RSC). "Supplementary Information: Synthesis of this compound and NMR characterization." RSC Advances.

Sources

- 1. jconsortium.com [jconsortium.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

"Buchwald-Hartwig amination for N-Benzyl-4-chloroaniline"

Application Note: Chemoselective Buchwald-Hartwig Amination for the Synthesis of N-Benzyl-4-chloroaniline

Abstract & Strategic Overview

The synthesis of This compound presents a classic chemoselectivity challenge in transition-metal catalysis: differentiating between two electrophilic sites (aryl bromide vs. aryl chloride) on the same arene ring. While reductive amination is a viable alternative, the Buchwald-Hartwig amination offers superior control when accessing complex aniline derivatives, particularly when aldehyde precursors are unstable or unavailable.

This Application Note details a robust, self-validating protocol for the Palladium-catalyzed coupling of 1-bromo-4-chlorobenzene with benzylamine . The core objective is to exclusively engage the C-Br bond while preserving the C-Cl handle for downstream functionalization (e.g., subsequent Suzuki or Sonogashira couplings).

Key Technical Constraints:

-

Chemoselectivity:

. -

Prevention of Poly-arylation: Preventing the secondary amine product from reacting with a second aryl halide to form a tertiary amine.

-

Ligand Selection: Utilizing a bis-phosphine ligand (BINAP) to impose steric bulk and electronic properties that favor C-Br oxidative addition without activating the C-Cl bond.

Mechanistic Insight & Experimental Logic

To achieve high fidelity in this synthesis, one must understand the catalytic cycle's rate-determining steps.

The Chemoselectivity Hierarchy

The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). In the Buchwald-Hartwig cycle, Oxidative Addition (OA) is the first step.[1][2]

-

Logic: By using a catalyst system that is active enough to insert into C-Br but not electron-rich enough (or heated sufficiently) to insert into C-Cl, we achieve kinetic selectivity.

-

Ligand Choice (BINAP): We utilize rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Its large bite angle and steric bulk facilitate the reductive elimination of the product while its electronic properties are balanced to support C-Br OA but effectively suppress C-Cl OA at moderate temperatures (80-100°C).

Catalytic Cycle Visualization

The following diagram outlines the pathway, highlighting the critical discrimination point at the Oxidative Addition stage.

Caption: Figure 1. Catalytic cycle emphasizing the chemoselective Oxidative Addition at the C-Br bond over C-Cl.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale . It is scalable to 10-50 mmol with appropriate adjustment of glassware and cooling capacity.

Materials & Reagents Table

| Component | Role | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Amount |

| Substrate A | Electrophile | 1-Bromo-4-chlorobenzene | 1.0 | 191.5 mg |

| Substrate B | Nucleophile | Benzylamine | 1.2 | 131 µL (128 mg) |

| Catalyst Source | Pre-catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg |

| Ligand | Stereoelectronic Control | rac-BINAP | 0.03 (3 mol%) | 18.7 mg |

| Base | Proton Scavenger | NaOtBu (Sodium tert-butoxide) | 1.4 | 135 mg |

| Solvent | Medium | Toluene (Anhydrous) | N/A | 4.0 mL (0.25 M) |

Step-by-Step Methodology

1. Catalyst Pre-complexation (Critical for Reproducibility)

-

Why: Pre-forming the active L-Pd(0) species ensures that "naked" palladium does not aggregate into inactive Pd-black before entering the cycle.

-

Action: In a glovebox or under strictly inert Ar/N2 flow, add Pd(OAc)₂ (4.5 mg) and rac-BINAP (18.7 mg) to a reaction vial. Add 1.0 mL of anhydrous toluene.

-

Observation: Stir at room temperature for 5-10 minutes. The solution should turn from orange to a distinct reddish-orange/yellow, indicating ligation.

2. Reaction Assembly

-

Action: To the pre-complexed catalyst vial, add:

-

1-Bromo-4-chlorobenzene (191.5 mg).

-